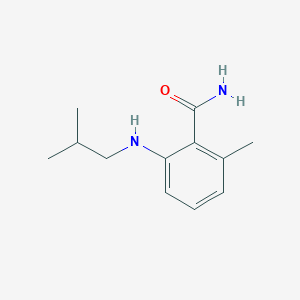
2-Methyl-6-(2-methylpropylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2-methylpropylamino)benzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G-protein coupled receptor, GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 has been shown to increase insulin secretion and promote the release of incretin hormones, which makes it an attractive target for the treatment of type 2 diabetes and obesity.
作用机制
2-Methyl-6-(2-methylpropylamino)benzamide exerts its pharmacological effects by selectively blocking the activation of GPR119 by endogenous ligands and synthetic agonists. GPR119 is a member of the G-protein coupled receptor family, which plays a critical role in the regulation of insulin secretion and glucose metabolism. The activation of GPR119 by agonists has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of GPR119 by endogenous ligands and synthetic agonists in vitro and in vivo. In pancreatic beta cells, this compound has been shown to block the stimulatory effects of GPR119 agonists on insulin secretion. In intestinal L cells, this compound has been shown to block the release of incretin hormones in response to GPR119 agonists. These effects suggest that this compound may have potential therapeutic benefits in the treatment of type 2 diabetes and obesity.
实验室实验的优点和局限性
One of the major advantages of using 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research is its high selectivity for GPR119. This allows researchers to specifically target the receptor and investigate its role in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other GPR119 antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects on other receptors.
未来方向
There are several future directions for the use of 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research. One potential direction is the development of more potent and selective GPR119 antagonists for the treatment of type 2 diabetes and obesity. Another potential direction is the investigation of the role of GPR119 in other physiological processes, such as energy metabolism and inflammation. Additionally, the use of this compound in combination with other compounds, such as GLP-1 receptor agonists, may provide a more effective treatment strategy for type 2 diabetes and obesity.
合成方法
The synthesis of 2-Methyl-6-(2-methylpropylamino)benzamide involves several steps, including the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide product, which is subsequently treated with sodium hydride and methyl iodide to introduce the methyl group at the amino nitrogen. The final product is obtained after purification by column chromatography.
科学研究应用
2-Methyl-6-(2-methylpropylamino)benzamide has been extensively studied in various scientific fields, including pharmacology, endocrinology, and neuroscience. In pharmacology, this compound has been used as a tool compound to investigate the role of GPR119 in insulin secretion and glucose homeostasis. In endocrinology, this compound has been used to explore the potential therapeutic benefits of GPR119 agonists in the treatment of type 2 diabetes and obesity. In neuroscience, this compound has been used to study the role of GPR119 in the regulation of food intake and energy balance.
属性
IUPAC Name |
2-methyl-6-(2-methylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-10-6-4-5-9(3)11(10)12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOQWSPPGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
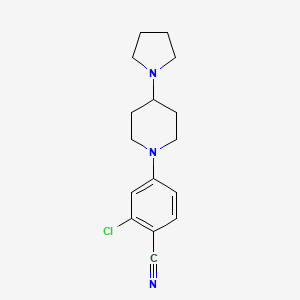
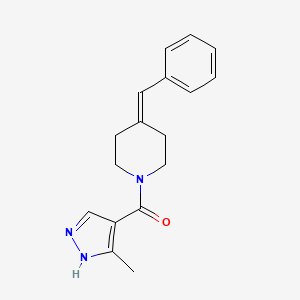

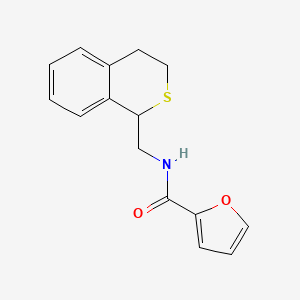


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
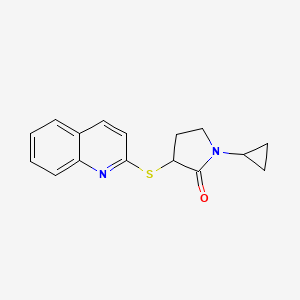

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
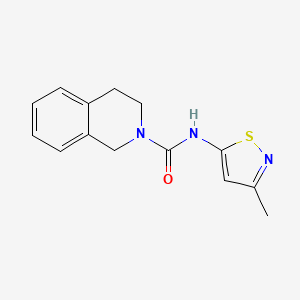
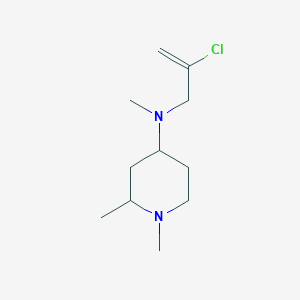
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
